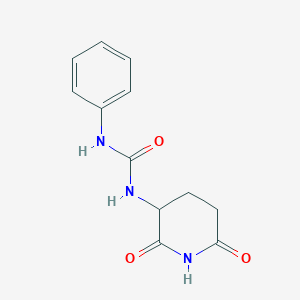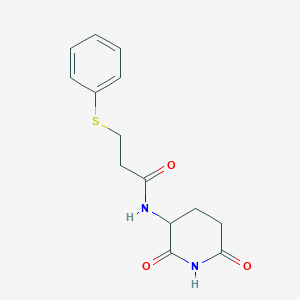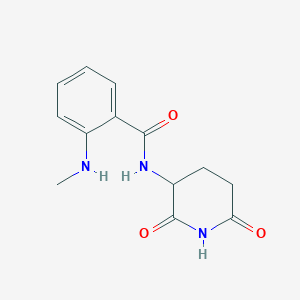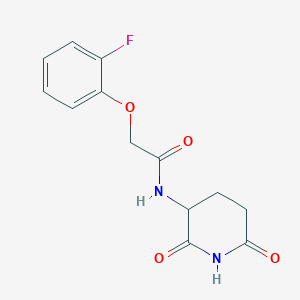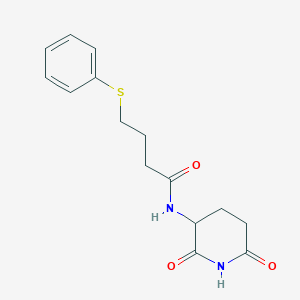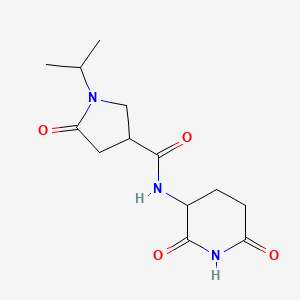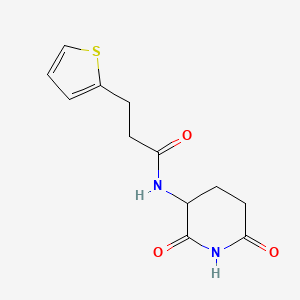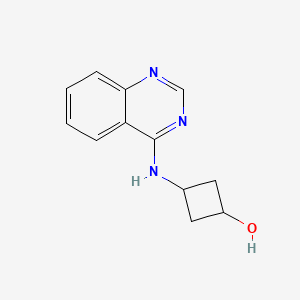
3-(Quinazolin-4-ylamino)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Quinazolin-4-ylamino)cyclobutan-1-ol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of new drugs. This compound is a cyclobutane derivative that has a quinazoline moiety attached to it. The synthesis of this compound is of great interest to researchers, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol have been studied extensively. It has been found to have a low toxicity profile and is well-tolerated in animal models. It has also been found to have a good pharmacokinetic profile, which makes it a promising candidate for further development as a drug.
实验室实验的优点和局限性
The advantages of using 3-(Quinazolin-4-ylamino)cyclobutan-1-ol in lab experiments include its low toxicity profile, good pharmacokinetic profile, and potential applications in various scientific research areas. However, the limitations of using this compound in lab experiments include its moderate yield and the need for different purification techniques to obtain a pure product.
未来方向
There are several future directions for the study of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol. One area of research is the development of new drugs based on this compound, which may have potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. Another area of research is the study of the mechanism of action of this compound, which may provide insights into its potential therapeutic uses. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective drugs.
合成方法
The synthesis of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol involves the reaction of 4-aminoquinazoline with cyclobutanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a reducing agent. The yield of this reaction is moderate, and the purity of the final product can be improved by using different purification techniques.
科学研究应用
3-(Quinazolin-4-ylamino)cyclobutan-1-ol has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties. Additionally, it has been studied for its potential use in the treatment of inflammation and as an anti-bacterial agent.
属性
IUPAC Name |
3-(quinazolin-4-ylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-9-5-8(6-9)15-12-10-3-1-2-4-11(10)13-7-14-12/h1-4,7-9,16H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICTIJVXNGOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



